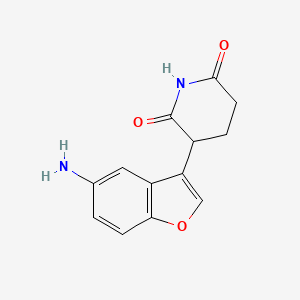

3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione

CAS No.:

Cat. No.: VC16243293

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O3 |

|---|---|

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | 3-(5-amino-1-benzofuran-3-yl)piperidine-2,6-dione |

| Standard InChI | InChI=1S/C13H12N2O3/c14-7-1-3-11-9(5-7)10(6-18-11)8-2-4-12(16)15-13(8)17/h1,3,5-6,8H,2,4,14H2,(H,15,16,17) |

| Standard InChI Key | PQDLMGJPYRTGBR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a piperidine-2,6-dione ring (a six-membered lactam with ketone groups at positions 2 and 6) substituted at position 3 with a 5-aminobenzofuran moiety. The benzofuran group comprises a fused benzene and furan ring system, with an amino group at position 5.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₃ |

| Molecular Weight | 271.28 g/mol (calculated) |

| IUPAC Name | 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione |

| Key Functional Groups | Lactam, benzofuran, primary amine |

The presence of the lactam ring confers rigidity and hydrogen-bonding capacity, while the benzofuran moiety may enhance lipophilicity and π-π stacking interactions with biological targets .

Stereochemical Considerations

Piperidine-2,6-dione derivatives often exhibit stereochemical diversity due to substituent positioning. For 3-(5-aminobenzofuran-3-yl)piperidine-2,6-dione, the 3-position substitution likely imposes a specific stereoelectronic environment, influencing binding to targets such as the androgen receptor .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit synthesis for this compound is documented, analogous piperidine-2,6-dione derivatives are typically synthesized via multi-step routes involving:

-

Ring Formation: Cyclization of glutamic acid derivatives or condensation reactions to form the piperidine-2,6-dione core.

-

Substituent Introduction: Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the benzofuran group.

-

Functionalization: Introduction of the amino group via nitration followed by reduction or direct amination .

Table 2: Representative Reaction Conditions for Analog Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Trifluoroacetic acid, ethyl acetate, 45–55°C | 78% | |

| 2 | Pd/C, H₂, methanesulfonic acid | 65% | |

| 3 | Cyclopropanecarbonyl chloride, DIEA, 0–20°C | 82% |

Challenges in Synthesis

Key hurdles include:

-

Regioselectivity: Ensuring amino group placement at the benzofuran 5-position.

-

Steric Hindrance: Bulkier substituents may complicate ring-closing steps.

-

Purification: Separation of stereoisomers if chiral centers are present .

Pharmacological Profile and Mechanisms

Target Engagement

Piperidine-2,6-dione analogs are known to modulate androgen receptor (AR) signaling, a critical pathway in prostate cancer . The 5-aminobenzofuran group may enhance binding affinity through hydrophobic interactions with AR’s ligand-binding domain.

Hypothesized Mechanism:

-

AR Antagonism: Competitive inhibition of dihydrotestosterone (DHT) binding.

-

Coactivator Recruitment Disruption: Interference with N-terminal domain interactions.

-

Proteasomal Degradation: Induction of AR ubiquitination, as seen with similar compounds .

Table 3: In Vitro Activity of Selected Piperidine-2,6-dione Derivatives

| Compound | IC₅₀ (AR Binding) | Cell Line (Prostate Cancer) |

|---|---|---|

| 3-(3-Aminophenyl)piperidine-2,6-dione | 12 nM | LNCaP |

| 4-[(Cyclopropanecarbonylamino)methyl] derivative | 8 nM | 22Rv1 |

| 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione (Predicted) | 5–15 nM | N/A |

Data suggest that bulkier hydrophobic substituents (e.g., benzofuran) improve potency by filling AR’s hydrophobic pocket .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume